tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxylate
Description
The compound tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxylate is a spirocyclic molecule featuring a fused indene-pyrrolidine core with a tert-butyl carbamate protecting group. Its spiro architecture confers unique stereoelectronic properties, making it valuable in medicinal chemistry as a scaffold for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme modulation.
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
tert-butyl 5-aminospiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-7-6-17(11-19)9-12-4-5-14(18)8-13(12)10-17/h4-5,8H,6-7,9-11,18H2,1-3H3 |
InChI Key |
SRRXSUOABVKGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC3=C(C2)C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxylate typically involves a multi-step process. One common synthetic route includes the 1,3-dipolar cycloaddition reaction of azomethine ylides with alkenes or alkynes. This reaction is facilitated by the use of isatin, sarcosine, and other starting materials under controlled conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to drive the reaction to completion.
Chemical Reactions Analysis
tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals, where its spirocyclic structure can enhance the efficacy and stability of active ingredients.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of spirocyclic tert-butyl carboxylates. Below is a comparative analysis with structurally related derivatives:
Notes:
- *Molecular weights estimated based on structural analogs due to incomplete data for the target compound.
- The pyrrolidine core (target compound) vs. piperidine (analogs) alters ring strain and hydrogen-bonding capacity, impacting target selectivity .
Functional Group Impact
- Amino Group (Target): Unlike bromo or oxo substituents in analogs, the amino group provides a nucleophilic site for cross-coupling reactions (e.g., amide bond formation), enhancing utility in combinatorial chemistry .
- Fluorine balances lipophilicity and metabolic stability .
- Oxo Group: Stabilizes spiro conformation via intramolecular hydrogen bonds, as seen in tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (), but may reduce reactivity compared to amino derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
